

# Core Compound Data and Physicochemical Properties

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## Compound of Interest

Compound Name: *4-Bromo-4'-butyl-1,1'-biphenyl*

Cat. No.: *B1285260*

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**4-Bromo-4'-butyl-1,1'-biphenyl** is a disubstituted biphenyl featuring a bromine atom and a butyl group at the para positions of the two phenyl rings. This structure imparts a unique combination of properties: the rigid biphenyl core is a common mesogenic unit in liquid crystals, the butyl chain provides solubility and influences molecular packing, and the bromine atom serves as a reactive handle for further chemical transformations.

Table 1: Physicochemical Properties of **4-Bromo-4'-butyl-1,1'-biphenyl**

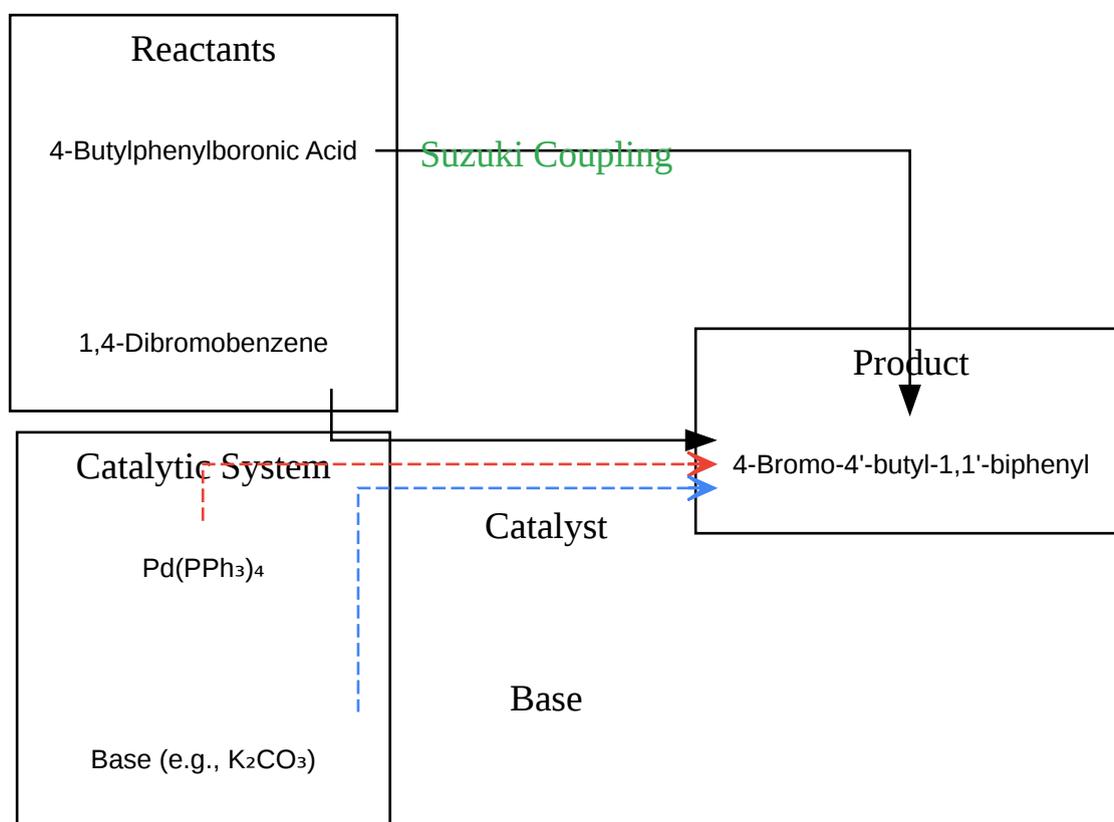
Property	Value	Source(s)
CAS Number	63619-54-5	[1][2]
Molecular Formula	C <sub>16</sub> H <sub>17</sub> Br	[1][3]
Molecular Weight	289.21 g/mol	[1][3]
IUPAC Name	1-bromo-4-(4-butylphenyl)benzene	[1]
Appearance	Solid (form may vary)	[3]
Density	1.221 g/cm <sup>3</sup> (predicted)	[3]
XLogP3	6	[3]

Note: Some physical properties, such as melting and boiling points, are not consistently reported in publicly available databases. These properties can be influenced by the purity of the

sample.

## Synthesis of 4-Bromo-4'-butyl-1,1'-biphenyl

The most common and efficient method for synthesizing unsymmetrical biaryls like **4-Bromo-4'-butyl-1,1'-biphenyl** is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields and tolerance to a wide range of functional groups. A plausible and well-established synthetic route involves the coupling of 4-butylphenylboronic acid with 1,4-dibromobenzene. The use of a dibromo starting material allows for selective mono-coupling, with the reaction conditions being controlled to minimize the formation of the symmetrical di-butylated biphenyl byproduct.



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Caption: Synthetic route to **4-Bromo-4'-butyl-1,1'-biphenyl** via Suzuki coupling.

## Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings.[4]

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-butylphenylboronic acid (1.0 eq.), 1,4-dibromobenzene (1.2 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) ( $\text{Pd}(\text{PPh}_3)_4$ , 0.02-0.05 eq.).
- **Solvent and Base Addition:** Add a suitable solvent system, such as a mixture of toluene, ethanol, and water. To this mixture, add an aqueous solution of a base, typically 2M potassium carbonate ( $\text{K}_2\text{CO}_3$ ) or sodium carbonate ( $\text{Na}_2\text{CO}_3$ ) (2.0-3.0 eq.).
- **Reaction Execution:** Purge the flask with nitrogen for 10-15 minutes. Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
- **Work-up and Isolation:** Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by flash column chromatography on silica gel, typically using a non-polar eluent such as hexane or a mixture of hexane and ethyl acetate, to yield pure **4-Bromo-4'-butyl-1,1'-biphenyl**.

## Spectroscopic Characterization

While experimental  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for **4-Bromo-4'-butyl-1,1'-biphenyl** are not widely available in public spectral databases, the expected chemical shifts can be predicted based on the analysis of its constituent parts and known substituent effects on aromatic rings.

Table 2: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shifts

<sup>1</sup> H NMR (Predicted)	Chemical Shift (δ, ppm)	Multiplicity	Integration
Aromatic Protons	7.20 - 7.60	Multiplet	8H
-CH <sub>2</sub> - (benzylic)	~2.65	Triplet	2H
-CH <sub>2</sub> -	~1.60	Multiplet	2H
-CH <sub>2</sub> -	~1.38	Multiplet	2H
-CH <sub>3</sub>	~0.95	Triplet	3H

<sup>13</sup> C NMR (Predicted)	Chemical Shift (δ, ppm)
Aromatic C-Br	~121
Aromatic C-H	126 - 132
Aromatic Quaternary C	138 - 142
-CH <sub>2</sub> - (benzylic)	~35
-CH <sub>2</sub> -	~33
-CH <sub>2</sub> -	~22
-CH <sub>3</sub>	~14

Note: These are predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions.[5][6]

## Reactivity and Applications

The chemical utility of **4-Bromo-4'-butyl-1,1'-biphenyl** is primarily dictated by the reactivity of the carbon-bromine bond, making it a valuable precursor for more complex molecules.

### Core Application: Liquid Crystal Synthesis

**4-Bromo-4'-butyl-1,1'-biphenyl** is a key intermediate in the synthesis of calamitic (rod-shaped) liquid crystals.[7][8] The rigid biphenyl core is a fundamental mesogenic unit that

promotes the formation of liquid crystalline phases. The terminal butyl group influences the melting point and the stability of these phases. The bromine atom allows for the introduction of various terminal groups through cross-coupling reactions, which in turn fine-tunes the mesomorphic and electro-optical properties of the final liquid crystal material. For instance, the bromine can be substituted with a cyano group (-CN) to produce cyanobiphenyl liquid crystals, which are widely used in display technologies.[9]



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Caption: Role of **4-Bromo-4'-butyl-1,1'-biphenyl** in liquid crystal synthesis.

## Potential in Drug Discovery and Medicinal Chemistry

The biphenyl scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous active pharmaceutical ingredients (APIs). While specific drugs derived directly from **4-Bromo-4'-butyl-1,1'-biphenyl** are not prominently documented, its structure makes it an attractive starting material for the synthesis of drug candidates.[10][11] The bromine atom can be readily functionalized via Suzuki, Heck, or Sonogashira couplings to build more complex molecules.[12] For example, many angiotensin II receptor blockers (sartans) feature a biphenyl core, highlighting the potential of this class of compounds in drug development.[11]

## Safety and Handling

A specific Safety Data Sheet (SDS) for **4-Bromo-4'-butyl-1,1'-biphenyl** is not readily available. However, based on the SDS for closely related compounds such as 4-bromobiphenyl and 4,4'-dibromobiphenyl, the following precautions should be observed.[13][14]

- Hazard Identification:
  - May be harmful if swallowed, inhaled, or in contact with skin.
  - Causes skin and serious eye irritation.
  - May cause respiratory irritation.

- Suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.
- Very toxic to aquatic life with long-lasting effects.
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles.
  - Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
  - Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.
- Handling and Storage:
  - Handle in a well-ventilated place.
  - Avoid contact with skin, eyes, and clothing.
  - Avoid formation of dust and aerosols.
  - Store in a tightly closed container in a dry, cool, and well-ventilated place.
  - Keep away from strong oxidizing agents.
- First Aid Measures:
  - In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
  - In case of skin contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
  - If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
  - If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

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